3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
The compound “3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives are of interest in medicinal chemistry due to their potential therapeutic applications . They are used in the design and development of new pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide” were not found, there are studies on the synthesis of related compounds. For instance, the synthesis of 2-acetamidobenzamides bearing the 2-phenoxy functionality has been reported .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to "3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide" involve complex chemical reactions and analytical techniques. Studies have explored the synthesis of novel compounds through various chemical reactions, such as Rh(III)-catalyzed C-H activation and cascade cyclization processes. These methods have been developed to yield derivatives with specific structural features, including alkylidene dihydrobenzofuran derivatives via redox-neutral processes under mild conditions (Zhou et al., 2015). Such synthetic strategies are crucial for expanding the chemical space and understanding the properties of these complex molecules.
Antimicrobial and Antiproliferative Activities
Research has also been conducted on evaluating the antimicrobial and antiproliferative activities of compounds structurally related to "3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide." Some studies focus on the development of novel compounds with potential biological activities, including the inhibition of growth in various microbial strains and cancer cell lines. For example, the synthesis of novel benzodifuranyl derivatives has been explored for their anti-inflammatory and analgesic properties, indicating the diverse pharmacological potential of these compounds (Abu‐Hashem et al., 2020).
Material Science Applications
The chemical versatility of "3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide" derivatives extends to material science, where they are used in the synthesis of polymers and other advanced materials. Research in this area includes the development of aromatic polyamides and polyimides derived from related compounds, demonstrating their utility in creating materials with desirable thermal and mechanical properties (Yang & Lin, 1994).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibiofilm activity, especially towards candida albicans .
Mode of Action
It’s worth noting that similar compounds have shown promising antibiofilm activity
Biochemical Pathways
Compounds with similar structures have been found to induce intrinsic apoptotic pathways by activating p53 and promoting the increase of dr4 and dr5 death receptors, downregulation of c-flipl, and caspase-8 activation .
Result of Action
Similar compounds have been found to induce apoptosis, a form of programmed cell death
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-[(2-phenoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-20(15-28-17-11-5-2-6-12-17)25-21-18-13-7-8-14-19(18)29-22(21)23(27)24-16-9-3-1-4-10-16/h1-14H,15H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFRBTPOVYLRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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